Danshensu

Description

Danshensu has been reported in Salvia miltiorrhiza, Melissa officinalis, and other organisms with data available.

See also: Salvia Miltiorrhiza Root (part of).

Properties

IUPAC Name |

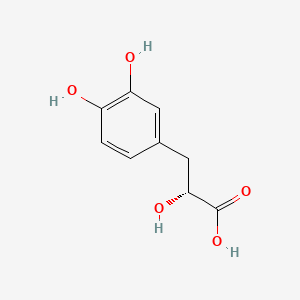

(2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFLSMZLRSPALU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469215 | |

| Record name | Danshensu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76822-21-4 | |

| Record name | Salvianic acid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76822-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danshensu | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076822214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danshensu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANSHENSU | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF33A5PAJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Danshensu's Mechanism of Action in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danshensu (3-(3,4-dihydroxyphenyl)-2-hydroxy-propanoic acid), a primary water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential in cardiovascular diseases.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's cardioprotective effects. We will dissect its role in mitigating myocardial ischemia-reperfusion injury, atherosclerosis, and thrombosis through its multifaceted anti-inflammatory, antioxidant, and anti-platelet activities. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Action

This compound exerts its cardiovascular protective effects through several key mechanisms, primarily revolving around its potent antioxidant and anti-inflammatory properties. It also plays a crucial role in regulating endothelial function, inhibiting platelet aggregation, and modulating vascular smooth muscle cell activity.[3][4]

Antioxidant Effects

Oxidative stress is a major contributor to the pathophysiology of various cardiovascular diseases. This compound demonstrates significant antioxidant activity by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[1][5]

One of the key pathways activated by this compound is the Akt/ERK1/2/Nrf2 signaling pathway .[1] Upon activation, this pathway leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][5] This enhancement of the cellular antioxidant capacity helps to protect cardiomyocytes and endothelial cells from oxidative damage.[1][2]

Another critical pathway influenced by this compound is the Keap1-Nrf2/NQO1 signaling pathway .[6][7] By down-regulating Keap1, this compound promotes the nuclear translocation of Nrf2, which in turn activates the expression of antioxidant response elements, leading to the production of protective enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1).[6][7]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of atherosclerosis. This compound exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways in macrophages and endothelial cells.

In the context of atherosclerosis, Sodium this compound (SDSS) has been shown to inhibit macrophage inflammation by targeting the miR-200a-3p/MEKK3/NF-κB signaling pathway .[8] It upregulates miR-200a-3p, which in turn downregulates MAP kinase kinase kinase 3 (MEKK3), leading to the suppression of the canonical NF-κB pathway.[8] This results in a decrease in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[8]

Furthermore, SDSS can directly target IKKβ, a key kinase in the NF-κB pathway, to suppress inflammatory responses in macrophages and stabilize vulnerable atherosclerotic plaques.[9]

Anti-platelet and Antithrombotic Effects

This compound demonstrates significant anti-platelet and antithrombotic activities, which are crucial in preventing thrombotic events.[10][11][12] It dose-dependently inhibits platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA).[10][12]

The mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.[10][11] This selective inhibition helps to normalize the balance between thromboxane A2 (TXA2), a potent platelet aggregator and vasoconstrictor, and prostacyclin (PGI2), a platelet inhibitor and vasodilator.[10][11]

This compound also influences the SIRT1/ROS/mtDNA pathway to inhibit platelet activation without increasing the risk of bleeding.[13] It upregulates SIRT1 expression, which reduces the reactive oxygen species (ROS) burden and subsequent release of mitochondrial DNA (mtDNA), a factor that can induce platelet activation.[13]

Protection Against Myocardial Ischemia-Reperfusion (I/R) Injury

This compound provides significant cardioprotection against myocardial I/R injury.[5][14] This protection is mediated through the activation of pro-survival signaling pathways, including the PI3K/Akt and ERK1/2 pathways .[14] Activation of these pathways suppresses cardiomyocyte apoptosis by increasing the Bcl-2/Bax ratio and decreasing the expression of active caspase-3.[14]

The activation of the Akt/ERK1/2/Nrf2 signaling pathway also contributes to its protective effects against I/R injury by bolstering the antioxidant defense system.[1][5]

Regulation of Endothelial Function

This compound plays a vital role in maintaining endothelial function, which is often compromised in cardiovascular diseases. It protects endothelial cells from injury induced by factors like homocysteine.[3][15] In a rat model of hyperhomocysteinemia, this compound was shown to reduce the expression of TNF-α and ICAM-1 in the aorta, decrease endothelin levels, and increase nitric oxide (NO) production.[16]

Interestingly, this compound can induce endothelium-dependent vasorelaxation through a nitric oxide (NO)-independent mechanism.[17] Instead, it increases the production of prostacyclin (PGI2) by upregulating the expression of cyclooxygenase-2 (COX-2).[17]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies on this compound.

Table 1: Effects of this compound on Platelet Aggregation

| Parameter | Model | Treatment Group | Dosage | % Inhibition of Platelet Aggregation | Reference |

| AA-induced | Normal Rats | This compound | 15 mg/kg | 13.9% | [10][12] |

| AA-induced | Normal Rats | This compound | 30 mg/kg | 17.9% | [10][12] |

| AA-induced | Normal Rats | This compound | 60 mg/kg | 21.5% | [10][12] |

| ADP-induced | Normal Rats | This compound | 15 mg/kg | Similar inhibition to AA-induced | [10][12] |

| ADP-induced | Normal Rats | This compound | 30 mg/kg | Similar inhibition to AA-induced | [10][12] |

| ADP-induced | Normal Rats | This compound | 60 mg/kg | Similar inhibition to AA-induced | [10][12] |

Table 2: Cardioprotective Effects of this compound in Myocardial Ischemia-Reperfusion (I/R) Injury

| Parameter | Model | Treatment Group | Dosage | Outcome | Reference |

| Myocardial Infarct Size | Rat model of MI/R | This compound | - | Significantly reduced | [14] |

| Serum CK-MB | Rat model of MI/R | This compound | - | Significantly reduced | [14] |

| Serum cTnI | Rat model of MI/R | This compound | - | Significantly reduced | [14] |

| Cell Viability | H9c2 cardiomyocytes (SI/R) | This compound | - | Markedly improved | [14] |

| LDH Release | H9c2 cardiomyocytes (SI/R) | This compound | - | Decreased | [14] |

| Marker Enzymes (CK, LDH) | Isolated rat hearts (I/R) | DSS (10 μM) | 10 μM | Significantly decreased | [1][5] |

| MDA Levels | Isolated rat hearts (I/R) | DSS (10 μM) | 10 μM | Significantly decreased | [1] |

| SOD and GSH-Px Activity | Isolated rat hearts (I/R) | DSS (10 μM) | 10 μM | Increased | [1] |

Table 3: Effects of this compound on Hemodynamic and Cardiac Parameters

| Parameter | Model | Treatment Group | Dosage | Result | Reference |

| Systolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) | This compound | 10 mg/kg/d (i.p.) for 6 weeks | Decreased from 145±3 to 116±7 mmHg | [18] |

| Diastolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) | This compound | 10 mg/kg/d (i.p.) for 6 weeks | Decreased from 103±10 to 87±2 mmHg | [18] |

| Heart Weight/Body Weight Index | Spontaneously Hypertensive Rats (SHR) | This compound | 10 mg/kg/d (i.p.) for 6 weeks | Significantly attenuated increase | [18] |

| Incidence of Ventricular Tachycardia | Spontaneously Hypertensive Rats (SHR) | This compound | 10 mg/kg/d (i.p.) for 6 weeks | Decreased from 100% to 50% | [18] |

| Incidence of Ventricular Fibrillation | Spontaneously Hypertensive Rats (SHR) | This compound | 10 mg/kg/d (i.p.) for 6 weeks | Decreased from 100% to 30% | [18] |

| Heart Weight/Body Weight (HW/BW) Ratio | Isoproterenol-induced Myocardial Hypertrophy in Rats | DSS | - | Significantly decreased | [19] |

| Left Ventricular Weight/Body Weight (LVW/BW) Ratio | Isoproterenol-induced Myocardial Hypertrophy in Rats | DSS | - | Significantly decreased | [19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Arteriovenous Shunt and Venous Thrombosis Models in Rats

-

Objective: To evaluate the antithrombotic effects of this compound.

-

Animal Model: Male Sprague-Dawley rats.

-

Arteriovenous Shunt Thrombosis Model:

-

Rats are anesthetized.

-

An arteriovenous shunt is created by connecting the right carotid artery and the left jugular vein with a polyethylene tube containing a roughened silk thread.

-

This compound or vehicle is administered orally for a specified period before the procedure.

-

Blood is allowed to flow through the shunt for a defined time.

-

The silk thread with the thrombus is removed and weighed.

-

-

Venous Thrombosis Model:

-

Rats are anesthetized.

-

The vena cava is ligated to induce thrombosis.

-

This compound or vehicle is administered.

-

After a set period, the thrombus is harvested and weighed.

-

-

Reference: [10]

Isolated Rat Heart Langendorff Perfusion for Ischemia-Reperfusion Injury

-

Objective: To assess the cardioprotective effects of this compound against I/R injury in an ex vivo model.

-

Preparation:

-

Male Sprague-Dawley rats are heparinized and anesthetized.

-

Hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Hearts are retrogradely perfused with Krebs-Henseleit buffer.

-

-

Experimental Protocol:

-

Stabilization: Hearts are stabilized for a period (e.g., 20 minutes).

-

Pre-treatment: Hearts are perfused with this compound (DSS) at a specific concentration (e.g., 10 μM) for a defined duration.

-

Global Ischemia: Perfusion is stopped to induce global ischemia (e.g., 30 minutes).

-

Reperfusion: Perfusion is restored for a set period (e.g., 30 minutes).

-

-

Data Collection:

-

Coronary effluent is collected to measure levels of creatine kinase (CK) and lactate dehydrogenase (LDH).

-

Heart tissue is collected for infarct size measurement (e.g., using TTC staining) and Western blot analysis of signaling proteins (e.g., Akt, ERK1/2, Nrf2).

-

Macrophage Inflammation Model in Atherosclerosis

-

Objective: To investigate the anti-inflammatory mechanism of Sodium this compound (SDSS) in macrophages.

-

Cell Culture: J774A.1 monocyte-macrophages are cultured.

-

In Vitro Model:

-

Macrophages are treated with oxidized low-density lipoprotein (ox-LDL) to mimic the inflammatory conditions of atherosclerosis.

-

Cells are co-treated with SDSS at various concentrations.

-

-

Analysis:

-

ELISA: To measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture medium.

-

RT-qPCR: To measure the mRNA expression of inflammatory genes and miR-200a-3p.

-

Western Blotting: To analyze the protein levels of key signaling molecules (e.g., MEKK3, phosphorylated NF-κB).

-

Immunofluorescence: To observe the nuclear translocation of NF-κB.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

Caption: this compound's antioxidant signaling pathways.

Caption: this compound's anti-inflammatory mechanism in atherosclerosis.

Caption: this compound's anti-platelet signaling pathways.

References

- 1. This compound protects isolated heart against ischemia reperfusion injury through activation of Akt/ERK1/2/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects vascular endothelia in a rat model of hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects of Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects isolated heart against ischemia reperfusion injury through activation of Akt/ERK1/2/Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring the Mechanism of this compound in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation [frontiersin.org]

- 7. Exploring the Mechanism of this compound in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium this compound Inhibits Macrophage Inflammation in Atherosclerosis via the miR-200a-3p/MEKK3/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdilabs.com [cdilabs.com]

- 10. Effects of this compound on Platelet Aggregation and Thrombosis: In Vivo Arteriovenous Shunt and Venous Thrombosis Models in Rats | PLOS One [journals.plos.org]

- 11. Effects of this compound on platelet aggregation and thrombosis: in vivo arteriovenous shunt and venous thrombosis models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on Platelet Aggregation and Thrombosis: In Vivo Arteriovenous Shunt and Venous Thrombosis Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound prevents thrombosis by inhibiting platelet activation via SIRT1/ROS/mtDNA pathways without increasing bleeding risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cardioprotective effect of this compound against myocardial ischemia/reperfusion injury and inhibits apoptosis of H9c2 cardiomyocytes via Akt and ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective effects of this compound from the aqueous extract of Salvia miltiorrhiza (Danshen) against homocysteine-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound protects vascular endothelia in a rat model of hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vascular reactivity screen of Chinese medicine danhong injection identifies this compound as a NO-independent but PGI2-mediated relaxation factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cardiovascular protection with this compound in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antioxidant and cardioprotective effects of this compound (3-(3, 4-dihydroxyphenyl)-2-hydroxy-propanoic acid from Salvia miltiorrhiza) on isoproterenol-induced myocardial hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological effects of Danshensu on endothelial cells

An In-depth Technical Guide to the Pharmacological Effects of Danshensu on Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial cells form the critical inner lining of blood vessels, acting as a dynamic interface between the blood and the vessel wall. The health and proper functioning of this endothelial layer are paramount for cardiovascular homeostasis. Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, a pro-inflammatory state, and increased oxidative stress, is a key initiating event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy.[1] this compound (3-(3,4-dihydroxyphenyl)-2-hydroxy-propionic acid) is a major water-soluble and pharmacologically active phenolic compound derived from Salvia miltiorrhiza (Danshen), a traditional Chinese herb widely used for treating cardiovascular ailments.[2][3] Emerging evidence highlights this compound's significant protective effects on endothelial cells, targeting multiple pathological processes. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on endothelial cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of endothelial dysfunction. This compound exerts potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules, primarily through the modulation of the NF-κB and CD40 signaling pathways.

Modulation of Cytokines and Adhesion Molecules

This compound has been shown to significantly reduce the expression of key molecules involved in the inflammatory cascade and leukocyte adhesion to the endothelium. In a rat model of hyperhomocysteinemia, this compound treatment attenuated the upregulation of tumor necrosis factor-alpha (TNF-α) and intercellular adhesion molecule-1 (ICAM-1) in the aorta.[4][5] In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that Danshen and its components, including this compound, can downregulate the expression and release of ICAM-1 and vascular cell adhesion molecule-1 (VCAM-1), as well as decrease the secretion of interleukins (IL-6, IL-8) and monocyte chemoattractant protein-1 (MCP-1) upon stimulation with TNF-α.[6][7]

Data Presentation: Effects on Inflammatory Markers

| Model System | Stimulus | This compound Concentration/Dose | Marker | Effect | Reference |

| Rat Aorta (in vivo) | Methionine-rich diet | 67.5 mg·kg⁻¹·d⁻¹ | TNF-α | Significantly attenuated expression | [4][5] |

| Rat Aorta (in vivo) | Methionine-rich diet | 67.5 mg·kg⁻¹·d⁻¹ | ICAM-1 | Significantly attenuated expression | [4][5] |

| Endothelial Progenitor Cells | Oxidized LDL (100 µg/ml) | 2, 10, 50 µg/ml | IL-6 | Significant decrease vs. Ox-LDL alone | [8][9] |

| Endothelial Progenitor Cells | Oxidized LDL (100 µg/ml) | 2, 10, 50 µg/ml | TNF-α | Significant decrease vs. Ox-LDL alone | [8][9] |

| HUVECs | TNF-α | Not specified for this compound alone | CD40 | Attenuated expression | [7] |

| HUVECs | H₂O₂ | Not specified | CD40 | Significantly restrained expression | [10] |

Signaling Pathway: NF-κB Inhibition

The transcription factor NF-κB is a central regulator of the inflammatory response in endothelial cells.[11] Upon activation by stimuli like TNF-α, NF-κB translocates to the nucleus and drives the transcription of numerous pro-inflammatory genes, including those for adhesion molecules and cytokines. This compound has been shown to inhibit the NF-κB signaling pathway. By downregulating TNF-α, this compound suppresses NF-κB activation, thereby preventing the subsequent inflammatory cascade.[12][13][14][15]

Improvement of Vasodilation

This compound promotes vasodilation by modulating the balance of vasoactive substances, primarily by increasing the production of nitric oxide (NO) and decreasing the levels of the vasoconstrictor endothelin-1 (ET-1).

Regulation of NO and Endothelin

The bioavailability of NO, a potent vasodilator produced by endothelial nitric oxide synthase (eNOS), is crucial for maintaining vascular tone.[16] In a rat model of hyperhomocysteinemia, which causes endothelial dysfunction, this compound treatment restored the decreased NO levels and attenuated the increased plasma concentration of ET-1.[4][5] This dual action helps to re-establish a healthy vascular tone and improve microcirculation.

Data Presentation: Effects on Vasoactive Mediators

| Model System | Condition | This compound Dose | Parameter | Effect | Reference |

| Rat Plasma (in vivo) | Hyperhomocysteinemia | 67.5 mg·kg⁻¹·d⁻¹ | Nitric Oxide (NO) | Attenuated the decrease | [4][5] |

| Rat Plasma (in vivo) | Hyperhomocysteinemia | 67.5 mg·kg⁻¹·d⁻¹ | Endothelin (ET-1) | Significantly attenuated the increase | [4][5] |

| ECV-304 Cells | Basal | 1-10 µM (Magnesium Tanshinoate B) | NO release | Stimulated release | [10][16] |

| ECV-304 Cells | Basal | 1-10 µM (Magnesium Tanshinoate B) | cNOS protein mass | Increased by 110-178% | [10][16] |

Signaling Pathway: eNOS Activation

While direct studies on this compound are ongoing, related compounds from Danshen, such as Tanshinone IIA, have been shown to increase eNOS expression and phosphorylation.[17][18] This suggests a mechanism where this compound may enhance eNOS activity, leading to greater NO production and subsequent vasodilation. The vasodilatory effects of this compound have been identified as a key contributor to its overall antioxidant properties and therapeutic potential.[19]

References

- 1. Oxidative stress and reactive oxygen species in endothelial dysfunction associated with cardiovascular and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on Platelet Aggregation and Thrombosis: In Vivo Arteriovenous Shunt and Venous Thrombosis Models in Rats | PLOS One [journals.plos.org]

- 3. This compound Derivatives: A Series of Promising Drugs With Protective Effects Against Cardiocerebrovascular Diseases and Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound protects vascular endothelia in a rat model of hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound protects vascular endothelia in a rat model of hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of danshen on human vascular endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Danshen protects endothelial progenitor cells from oxidized low-density lipoprotein induced impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Danshen protects endothelial progenitor cells from oxidized low-density lipoprotein induced impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound enhances autophagy and reduces inflammation by downregulating TNF-α to inhibit the NF-κB signaling pathway in ischemic flaps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of magnesium tanshinoate B on the production of nitric oxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Endothelial nitric oxide synthase is a molecular vascular target for the Chinese herb Danshen in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchwithrutgers.com [researchwithrutgers.com]

- 19. This compound is the major marker for the antioxidant and vasorelaxation effects of Danshen (Salvia miltiorrhiza) water-extracts produced by different heat water-extractions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Danshensu Biosynthesis Pathway in Salvia miltiorrhiza

Audience: Researchers, scientists, and drug development professionals.

Abstract

Danshensu (3,4-dihydroxyphenyllactic acid, DSS), a key water-soluble phenolic acid from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), is a cornerstone for the synthesis of more complex and pharmacologically significant compounds like salvianolic acid B.[1][2] Its potent antioxidant and cardiovascular-protective effects have made its biosynthetic pathway a subject of intense research.[3] This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key quantitative data from recent studies. It includes detailed experimental protocols for pathway analysis and visual diagrams of the core biochemical routes and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound

Salvia miltiorrhiza Bunge, or Danshen, is a perennial herb whose roots are rich in two main classes of bioactive compounds: lipophilic tanshinones and hydrophilic phenolic acids.[4][5][6] this compound, also known as salvianic acid A, is a fundamental structural unit for many of these water-soluble compounds.[1][7][8] It serves as a direct precursor for the esterification reactions that form more complex molecules like rosmarinic acid and salvianolic acid B, which are major active constituents of Danshen.[1][2][8] The pharmacological importance of this compound and its derivatives, particularly in treating cardiovascular and cerebrovascular diseases, underscores the need for a thorough understanding of its biosynthesis for applications in metabolic engineering and drug development.[3][5][9]

The this compound Biosynthesis Pathway

The biosynthesis of this compound in S. miltiorrhiza is primarily derived from the amino acid L-Tyrosine. This pathway, often referred to as the tyrosine-derived pathway, involves a series of enzymatic conversions to produce 4-hydroxyphenyllactic acid (pHPL), which is then hydroxylated to form this compound.[6][8]

The core pathway proceeds as follows:

-

Transamination of L-Tyrosine: The pathway initiates with the conversion of L-Tyrosine to 4-hydroxyphenylpyruvic acid (pHPP). This reaction is catalyzed by Tyrosine Aminotransferase (TAT) .[8][10] TAT is considered a key and potentially rate-limiting enzyme in this branch of phenolic acid synthesis.[1][2]

-

Reduction of pHPP: The resulting 4-hydroxyphenylpyruvic acid is then reduced to 4-hydroxyphenyllactic acid (pHPL). This step is catalyzed by 4-hydroxyphenylpyruvate reductase (HPPR) , an NADPH-dependent enzyme.[8][10][11]

-

Hydroxylation to this compound: The final step to produce this compound is hypothesized to involve the hydroxylation of pHPL. While not fully elucidated in S. miltiorrhiza, this step is crucial for forming the characteristic catechol group of this compound.

It is important to note that this compound is a branch point. It can either accumulate or be utilized by Rosmarinic Acid Synthase (RAS) , an acyltransferase, which esterifies it with a caffeoyl-CoA moiety (derived from the parallel phenylpropanoid pathway) to form more complex phenolic acids like rosmarinic acid and subsequently salvianolic acid B.[1][2][10]

Quantitative Data on Pathway Intermediates and Gene Expression

The regulation of the this compound pathway is tightly controlled, often influenced by external elicitors like methyl jasmonate (MeJA) and silver ions (Ag+).[4][11] Overexpression of key pathway genes has been shown to significantly increase the production of this compound and its derivatives.

Table 1: Metabolite Accumulation in SmHPPR-Overexpressing Hairy Roots [10]

| Metabolite | Control (µg/g DW) | Overexpression Line (µg/g DW) | Fold Increase |

| This compound (DSS) | 28.5 | 112.4 | ~3.9x |

| Rosmarinic Acid (RA) | 15.6 | 161.2 | ~10.3x |

| Lithospermic Acid B | 11.8 | 120.5 | ~10.2x |

DW: Dry Weight. Data is representative of findings showing that enhancing a single step can have a significant downstream effect.

Table 2: Gene Expression Changes in Response to Elicitors

| Gene | Elicitor | Fold Change in Expression | Reference |

| SmHPPR | MeJA | ~4.5x | [11] |

| SmHPPR | Ag+ | ~3.0x | [11] |

| SmPAL1 | SmMYB98-OE | Upregulated | [12] |

| SmRAS1 | SmMYB98-OE | Upregulated | [12] |

Data represents the upregulation of key biosynthetic genes under specific conditions. SmMYB98 is a transcription factor that positively regulates the pathway.[12]

Detailed Experimental Protocols

Accurate quantification of metabolites and analysis of gene expression are crucial for studying the this compound pathway. Below are detailed methodologies adapted from cited research.

This protocol is used for the simultaneous determination of this compound and related phenolic acids in S. miltiorrhiza samples.[13][14][15]

-

Sample Preparation:

-

Harvest and freeze-dry plant material (e.g., hairy roots, leaves).

-

Grind the dried tissue into a fine powder.

-

Accurately weigh 50-100 mg of powder into a centrifuge tube.

-

Add 1.5 mL of 70% methanol as the extraction solvent.

-

Perform ultrasonic extraction for 30-45 minutes at room temperature.

-

Centrifuge the mixture at 12,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Instrument: Agilent 1260 Infinity II or similar HPLC system.

-

Column: A reverse-phase C18 column (e.g., Kromasil C18, 250 mm × 4.6 mm, 5 µm).[15]

-

Mobile Phase A: Acetonitrile or Methanol.

-

Mobile Phase B: Water with 0.1-0.2% formic acid or acetic acid.[13][15]

-

Gradient Elution:

-

0-10 min: 10-25% A

-

10-25 min: 25-50% A

-

25-30 min: 50-80% A

-

30-35 min: 80-10% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.[15]

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound, rosmarinic acid, etc., of known concentrations (e.g., 5 to 1000 ng/mL).[13]

-

Generate a calibration curve by plotting peak area against concentration for each standard.

-

Calculate the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.

-

This protocol is used to measure the relative transcript levels of key biosynthetic genes like SmTAT, SmHPPR, and SmRAS.[6][11][12]

-

RNA Extraction and cDNA Synthesis:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a plant-specific RNA extraction kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reaction Mixture (20 µL total volume):

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA template (e.g., 1:10 dilution)

-

6 µL of nuclease-free water

-

-

Reference Gene: A constitutively expressed gene like Actin or GAPDH should be used for normalization.[6]

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 45 seconds.

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene of interest and the reference gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Regulation of the Pathway

The biosynthesis of this compound is regulated at multiple levels, most notably by transcription factors (TFs). The R2R3-MYB transcription factor, SmMYB98 , has been identified as a key positive regulator.[12] Overexpression of SmMYB98 leads to the upregulation of several pathway genes, including SmPAL1 (from the phenylpropanoid pathway) and SmRAS1, resulting in enhanced accumulation of both this compound derivatives and tanshinones.[12] This indicates a coordinated regulation of both major classes of bioactive compounds in S. miltiorrhiza.

Conclusion and Future Outlook

The biosynthesis of this compound via the tyrosine-derived pathway is a well-established, yet continuously refined, area of study in Salvia miltiorrhiza. Key enzymes such as TAT and HPPR have been characterized as critical control points.[2][10][11] Quantitative analyses consistently show that manipulating the expression of these pathway genes or their upstream regulators can significantly boost the production of valuable phenolic acids.[11][16] The detailed protocols provided herein offer a standardized framework for researchers to investigate this pathway further. Future research will likely focus on elucidating the final hydroxylation step, uncovering more intricate regulatory networks, and applying synthetic biology approaches to engineer high-yield production of this compound and its valuable derivatives in microbial or plant-based systems.[7][17][18]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Biosynthesis and regulatory mechanism of tanshinones and phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tanshinone and salvianolic acid biosynthesis are regulated by SmMYB98 in Salvia miltiorrhiza hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proposed biosynthesis pathway of hydrophilic phenolic acids in Salvia miltiorrhiza. The proposed enzymes involved are as follows: TAT, tyrosine aminotransferase; HPPR, 4-hydroxyphenylpyruvate reductase; RAS, rosmarinic acid synthase, hydroxycinnamoyl-CoA: hydroxyphenyllactatehy-droxycinnamoyltransferase; PAL, phenylalanine ammonia-lyase; C4H, cinnamic acid 4-hydroxylase; 4CL, 4-coumaric acid CoA-ligase. The double arrows before rosmarinic acid indicate that it is not formed by a one-step reaction. A dotted arrow indicates that a reaction is unclear and the enzyme involved in that step has not been identified [cjnmcpu.com]

- 11. HPPR encodes the hydroxyphenylpyruvate reductase required for the biosynthesis of hydrophilic phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tanshinone and salvianolic acid biosynthesis are regulated by SmMYB98 in Salvia miltiorrhiza hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Improved phenolic acid content and bioactivities of Salvia miltiorrhiza hairy roots by genetic manipulation of RAS and CYP98A14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a Multienzyme Cascade for Salvianolic Acid A Synthesis from l-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioactivities, biosynthesis and biotechnological production of phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrophilic Bioactive Landscape of Danshen (Salvia miltiorrhiza): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Danshen (Salvia miltiorrhiza Bunge), a perennial plant in the mint family, is a cornerstone of traditional Chinese medicine, particularly for the management of cardiovascular and cerebrovascular diseases. Its therapeutic efficacy is attributed to a complex interplay of chemical constituents. These compounds are broadly categorized into two major classes: lipid-soluble diterpenoid quinones (tanshinones) and water-soluble phenolic acids.[1][2][3][4] This technical guide provides an in-depth examination of the water-soluble (hydrophilic) active components, detailing their identities, quantitative analysis, experimental protocols for their isolation, and the molecular pathways through which they exert their biological effects.

Core Water-Soluble Components of Danshen

The hydrophilic fraction of Danshen is dominated by a series of phenolic acids, which are derivatives of caffeic acid.[1][5][6] These compounds are responsible for many of Danshen's antioxidant and cardioprotective effects. The most significant of these components are salvianolic acids, with Salvianolic acid B being the most abundant, often serving as a key marker for quality control of Danshen extracts.[3][7][8][9]

Table 1: Major Water-Soluble Active Components in Danshen

| Compound Name | Abbreviation | Chemical Class | Key Characteristics |

|---|---|---|---|

| Salvianolic Acid B | Sal B | Phenolic Acid (Caffeic acid tetramer) | The most abundant water-soluble component; potent antioxidant and cardioprotective agent.[7][8][9] |

| Danshensu | DSS | Phenolic Acid (Caffeic acid monomer) | A primary building block of salvianolic acids; exhibits significant antioxidant activity.[2][6][10] |

| Salvianolic Acid A | Sal A | Phenolic Acid (Caffeic acid trimer) | Shares structural similarity and biological activities with Sal B, including anti-cancer properties.[6][11] |

| Rosmarinic Acid | RA | Phenolic Acid (Caffeic acid dimer) | A well-known antioxidant and anti-inflammatory compound found in many Lamiaceae species.[6][12][13] |

| Protocatechuic Aldehyde | PAL | Phenolic Aldehyde | A simple phenolic compound with demonstrated antioxidant and neuroprotective effects.[1][6] |

| Protocatechuic Acid | PA | Phenolic Acid | A dihydroxybenzoic acid with antioxidant and anti-inflammatory properties.[1][6] |

| Caffeic Acid | CA | Phenolic Acid | A fundamental phenolic compound with widespread biological activities.[1][6][13] |

| Lithospermic Acid | LA | Phenolic Acid (Caffeic acid tetramer) | A structural isomer of salvianolic acid B with similar biological potential.[6][12] |

Quantitative Analysis of Hydrophilic Components

The concentration of water-soluble compounds in Salvia miltiorrhiza varies significantly based on factors such as the plant's origin, harvest time, and the specific part of the plant used (root, stem, leaf).[6] However, research has established a general profile of their relative abundance in the dried root, the most commonly used part.

Table 2: Representative Content of Key Water-Soluble Compounds in Danshen Root

| Compound | Typical Content Range (mg/g of dried root) | Method of Analysis | Reference |

|---|---|---|---|

| Salvianolic Acid B | 30 - 50 mg/g (constituting 3-5% of total dry weight) | UPLC | [9] |

| Salvianolic Acid A | 0.5 - 2.5 mg/g | UPLC-TQ-MS/MS | [6] |

| Rosmarinic Acid | 0.4 - 2.0 mg/g | UPLC-TQ-MS/MS | [6] |

| This compound | 1.0 - 3.0 mg/g | UPLC-TQ-MS/MS | [6] |

| Lithospermic Acid | 0.3 - 1.5 mg/g | UPLC-TQ-MS/MS | [6] |

Note: These values are indicative and can vary. They are compiled from studies using high-performance chromatographic techniques for quantification.

Experimental Protocols

Protocol 1: Aqueous Extraction of Phenolic Acids from Danshen

This protocol describes a standard laboratory-scale method for obtaining a crude extract enriched with water-soluble phenolic acids.

Methodology:

-

Preparation: Weigh 100 g of dried, pulverized Salvia miltiorrhiza root.

-

Extraction: Transfer the powder to a round-bottom flask. Add 1 L of deionized water (1:10 solid-to-liquid ratio).

-

Reflux: Heat the mixture to boiling and maintain a gentle reflux for 2 hours.[14] This process is typically repeated twice with fresh solvent to ensure exhaustive extraction.

-

Filtration: After cooling to room temperature, filter the mixture through cheesecloth and then a coarse filter paper to remove solid plant material.

-

Concentration: Combine the aqueous filtrates and concentrate the volume to approximately 200 mL using a rotary evaporator under reduced pressure at 60°C.

-

Ethanol Precipitation: Add 800 mL of 95% ethanol (to achieve a final ethanol concentration of ~75-80%) to the concentrated extract while stirring. This precipitates polysaccharides and other high-molecular-weight impurities.[3] Allow the mixture to stand at 4°C overnight.

-

Final Filtration & Lyophilization: Centrifuge or filter the mixture to remove the precipitate. The resulting supernatant contains the enriched water-soluble components. The solvent can be removed via rotary evaporation, and the final extract can be lyophilized (freeze-dried) to yield a stable powder.

Protocol 2: UPLC Quantification of Salvianolic Acid B

This protocol outlines a typical Ultra-High Performance Liquid Chromatography (UPLC) method for the quantitative analysis of key hydrophilic markers.

Methodology:

-

Standard Preparation: Prepare a stock solution of Salvianolic Acid B standard at 1 mg/mL in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

-

Sample Preparation: Accurately weigh 1.0 g of the dried extract powder from Protocol 1. Dissolve it in 50 mL of 70% methanol. Sonicate for 30 minutes and filter through a 0.22 µm syringe filter prior to injection.

-

Chromatographic Conditions: [9]

-

System: UPLC system with a PDA/UV detector.

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: 0-5 min, 10-25% B; 5-10 min, 25-50% B; 10-16 min, 50-80% B; 16-18 min, 80-10% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 20°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Calculate the concentration of Salvianolic Acid B in the sample by interpolating its peak area onto the calibration curve.

Biological Activities and Key Signaling Pathways

The water-soluble components of Danshen, particularly Salvianolic acid B, mediate a wide range of pharmacological effects. These are primarily linked to antioxidant, anti-inflammatory, and anti-fibrotic activities.[7][15] These effects are not merely due to direct radical scavenging but involve the sophisticated modulation of intracellular signaling networks.

Key modulated pathways include:

-

Nrf2/Keap1 Pathway: Salvianolic acid B can upregulate the transcription factor Nrf2, a master regulator of the antioxidant response.[15] This leads to the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

-

NF-κB Pathway: These compounds can inhibit the activation of NF-κB, a key pro-inflammatory signaling pathway, thereby reducing the production of inflammatory cytokines like TNF-α and IL-6.[7][15]

-

PI3K/Akt and MAPK Pathways: Salvianolic acids have been shown to modulate the PI3K/Akt and MAPK signaling cascades, which are crucial for regulating cell survival, proliferation, and apoptosis.[7][11][15][16] This activity is central to their cardioprotective and anti-cancer effects.

-

TGF-β/Smad Pathway: Salvianolic acid B can inhibit the TGF-β1/Smad signaling pathway, which plays a critical role in the pathogenesis of fibrosis in organs such as the liver, heart, and kidneys.[15][17]

References

- 1. akjournals.com [akjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. jfda-online.com [jfda-online.com]

- 4. Pharmacological effects of Salvia miltiorrhiza (Danshen) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) [mdpi.com]

- 6. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 10. Characterization of the radical scavenging and antioxidant activities of this compound and salvianolic acid B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ingredients-lonier.com [ingredients-lonier.com]

- 14. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

- 16. Salvianolic acid B acts against non-small cell lung cancer A549 cells via inactivation of the MAPK and Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Salvianolic acid B inhibits the progression of liver fibrosis in rats via modulation of the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Danshensu: A Deep Dive into its Role in Mitigating Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Danshensu, the water-soluble phenolic acid derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant scientific attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound mitigates oxidative stress, a key pathological factor in a myriad of diseases including cardiovascular disorders, neurodegenerative diseases, and drug-induced toxicities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the signaling pathways modulated by this compound, quantitative data on its efficacy, and established experimental protocols to facilitate further investigation.

Core Mechanisms of Action: Quenching the Fire of Oxidative Stress

This compound employs a multi-pronged approach to combat oxidative stress, primarily through the activation of endogenous antioxidant defense systems and direct scavenging of reactive oxygen species (ROS).

Activation of the Nrf2/HO-1 Signaling Pathway

A cornerstone of this compound's antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2.[3] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[4]

One of the most critical downstream targets of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of pro-oxidant heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.[4] The induction of HO-1 is a key mechanism by which this compound confers protection against oxidative damage.[1][2]

Modulation of Upstream Kinases: PI3K/Akt and ERK1/2

The activation of Nrf2 by this compound is often mediated by upstream signaling kinases, including Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2).[5][6] Studies have shown that this compound can induce the phosphorylation and activation of both Akt and ERK1/2.[5] These activated kinases can then phosphorylate Nrf2 or other intermediate proteins, leading to the dissociation of Nrf2 from Keap1 and its subsequent nuclear translocation and activation of the ARE.[5]

Direct Radical Scavenging Activity

Beyond its effects on signaling pathways, this compound possesses intrinsic radical scavenging capabilities due to its phenolic acid structure. It can directly neutralize various reactive oxygen species, including superoxide anions and hydroxyl radicals.[7]

Quantitative Efficacy of this compound in Mitigating Oxidative Stress

Numerous in vitro and in vivo studies have quantified the significant impact of this compound on markers of oxidative stress. The following tables summarize key findings from various experimental models.

Table 1: Effect of this compound on Oxidative Stress Markers in Doxorubicin-Induced Cardiotoxicity in Mice[3]

| Marker | Treatment Group | Change from Doxorubicin (DOX) Group |

| ROS | DOX + this compound (Low Dose) | ↓ 16.3% |

| DOX + this compound (High Dose) | ↓ 65.8% | |

| MDA | DOX + this compound (Low Dose) | ↓ 17.9% |

| DOX + this compound (High Dose) | ↓ 43.6% | |

| SOD | DOX + this compound (Low Dose) | ↑ 15.5% |

| DOX + this compound (High Dose) | ↑ 54.4% | |

| CAT | DOX + this compound (Low Dose) | ↑ 46.7% |

| DOX + this compound (High Dose) | ↑ 175.4% | |

| GPx | DOX + this compound (Low Dose) | ↑ 23.1% |

| DOX + this compound (High Dose) | ↑ 72.3% |

Data presented as percentage change relative to the doxorubicin-only treated group.

Table 2: Effect of this compound on Myocardial Infarct Size and Oxidative Stress in a Rat Ischemia-Reperfusion (I/R) Model[1]

| Parameter | I/R Group | I/R + this compound (1 µM) | I/R + this compound (10 µM) |

| Infarct Size (%) | 43.29 ± 5.86 | 34.90 ± 9.15 | 24.00 ± 6.35 |

| ROS (Fluorescence Intensity) | 185.2 ± 15.3 | 142.8 ± 12.1* | 115.6 ± 10.9 |

| MDA (nmol/mg protein) | 3.25 ± 0.28 | 2.51 ± 0.21 | 1.89 ± 0.17** |

| SOD (U/mg protein) | 25.4 ± 2.1 | 34.8 ± 3.2 | 42.1 ± 3.9 |

| GSH-Px (U/mg protein) | 18.9 ± 1.7 | 26.3 ± 2.4* | 31.5 ± 2.9 |

*Data are presented as mean ± SD. *P < 0.05, *P < 0.01 vs. I/R group.

Table 3: Effect of this compound on Protein Expression in Signaling Pathways

| Model | Protein | Treatment | Fold Change vs. Model Control | Reference |

| Doxorubicin-Induced Cardiotoxicity | Keap1 | This compound (High Dose) | ↓ 32.6% | [3] |

| Nrf2 | This compound (High Dose) | ↑ 39.5% | [3] | |

| HO-1 | This compound (High Dose) | ↑ 188.2% | [3] | |

| NQO1 | This compound (High Dose) | ↑ 128.0% | [3] | |

| Ischemia-Reperfusion | p-Akt/Akt | This compound (10 µM) | ~2.5-fold increase | [5] |

| p-ERK/ERK | This compound (10 µM) | ~2-fold increase | [5] | |

| Nrf2 | This compound (10 µM) | ~2.2-fold increase | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's mitigation of oxidative stress.

References

- 1. Neuroprotective effects of this compound on rotenone-induced Parkinson’s disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium this compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Mechanism of this compound in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nrf2/HO-1 Axis in Cancer Cell Growth and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound protects isolated heart against ischemia reperfusion injury through activation of Akt/ERK1/2/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel this compound derivative confers cardioprotection via PI3K/Akt and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-inflammatory Properties of Danshensu

Audience: Researchers, scientists, and drug development professionals.

Abstract

Danshensu (DSS), or (R)-β-(3,4-dihydroxyphenyl)lactic acid, is a primary water-soluble phenolic compound isolated from the traditional Chinese medicine Salvia miltiorrhiza (Danshen).[1][2] Renowned for its cardiovascular benefits, recent pharmacological studies have increasingly focused on its potent anti-inflammatory activities.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on key signaling pathways. It summarizes quantitative data from various experimental models, presents detailed methodologies for crucial assays, and visualizes complex biological processes to facilitate understanding and further research in the field of inflammation and drug discovery.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including osteoarthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[3][4] this compound has emerged as a promising therapeutic agent due to its significant anti-inflammatory, antioxidant, and protective properties.[2][5] Its multifaceted mechanism of action involves the modulation of several key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. This document synthesizes current research to serve as a technical resource for professionals exploring this compound as a potential anti-inflammatory therapeutic.

Core Anti-inflammatory Mechanisms and Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting upstream and downstream components of major inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] In a resting state, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Inflammatory stimuli, such as Interleukin-1β (IL-1β) or lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and degradation, allowing the p65 subunit to translocate to the nucleus and initiate gene transcription.[4][6]

This compound has been repeatedly shown to suppress this pathway. Studies in IL-1β-induced chondrocytes and TLR2-activated macrophages demonstrate that this compound significantly inhibits the phosphorylation of both IκBα and the p65 subunit in a dose-dependent manner.[1][4] This action prevents p65 nuclear translocation and subsequently downregulates the expression of NF-κB target genes like COX-2, iNOS, MMPs, TNF-α, and IL-6.[4][6][7]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex critical for the innate immune response that, when activated, triggers pyroptosis and the maturation of pro-inflammatory cytokines IL-1β and IL-18.[5] Its activation typically requires two signals: a priming signal (often via NF-κB) that upregulates NLRP3 and pro-IL-1β expression, and an activation signal, such as reactive oxygen species (ROS), that triggers the assembly of the complex (NLRP3, ASC, and pro-caspase-1).[5][8]

This compound has been shown to attenuate NLRP3 inflammasome activation through a dual mechanism.[5] Firstly, by inhibiting the NF-κB pathway, it reduces the priming signal, leading to decreased expression of NLRP3.[9] Secondly, this compound is a potent antioxidant that effectively scavenges ROS.[5] By reducing the intracellular ROS levels that serve as a key activation signal, this compound prevents the assembly of the inflammasome complex.[5][8] This leads to reduced caspase-1 activation and a subsequent decrease in the secretion of mature IL-1β and IL-18.[5][10]

Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, regulates a wide range of cellular processes, including inflammation and cell proliferation.[11] These pathways can be activated by inflammatory cytokines and stress signals, leading to the activation of transcription factors that control the expression of inflammatory mediators. This compound has been found to attenuate the activation of p38, ERK1/2, and JNK pathways in various cell models, contributing to its overall anti-inflammatory profile.[11]

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line / Model | Inflammatory Stimulus | This compound (DSS) Conc. | Target Molecule | Quantitative Effect | Reference |

| Mouse Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µM | p-p65 / p-IκBα | Dose-dependent reduction in phosphorylation | [4][12] |

| Mouse Chondrocytes | IL-1β (10 ng/mL) | 40 µM | MMP3, MMP13 | Significant protein downregulation | [4][12] |

| T6 / LX-2 (HSCs) | Palmitic Acid (200 µM) | 30 µM | NLRP3, Caspase-1 | Significant protein downregulation | [13] |

| T6 / LX-2 (HSCs) | Palmitic Acid (200 µM) | 30 µM | ROS Levels | Significant reduction in ROS overproduction | [5] |

| BMMs | Pam3CSK4 (TLR2 agonist) | 50, 100, 200 µg/mL | IL-6, IL-12 | Dose-dependent inhibition of cytokine expression | [1] |

| HUVECs | TNF-α | Not specified | VCAM-1, ICAM-1 | Downregulation of expression | [3] |

| HUVECs | TNF-α | Not specified | IL-6, IL-8, MCP-1 | Significant reduction in supernatant | [3] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Condition | This compound (DSS) Dose | Target Molecule / Outcome | Quantitative Effect | Reference |

| Mice | DMM-induced Osteoarthritis | Not specified | OARSI Score | Significantly reduced cartilage degradation score | [4] |

| Mice | UVB-induced Corneal Injury | 1 & 10 mg/kg (oral) | IL-1β, IL-6, TNF-α | Dose-dependent inhibition of cytokine increase | [14] |

| Rats | Doxorubicin Cardiotoxicity | 20 & 40 mg/kg | IL-6 | Down-regulated by 39.1% and 72.6% respectively | [15] |

| Rats | Doxorubicin Cardiotoxicity | 20 & 40 mg/kg | TNF-α | Down-regulated by 48.2% and 68.4% respectively | [15] |

| Mice | LPS-induced Acute Lung Injury | 10, 20, 30 mg/kg | NLRP3 | Dose-dependent decrease in protein expression | [8] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the anti-inflammatory properties of this compound.

General In Vitro Experimental Workflow

The evaluation of this compound's effect on cultured cells typically follows a standardized workflow from cell treatment to endpoint analysis.

Western Blot for Signaling Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation levels of key proteins in inflammatory signaling pathways (e.g., p-p65, p-IκBα, NLRP3).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are loaded and separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p65, anti-NLRP3, anti-β-actin) diluted in TBST.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. Band intensity is quantified using software like ImageJ.[13]

Cytokine Measurement by ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in cell culture supernatants or serum.

-

Sample Collection: Cell culture supernatants or animal serum samples are collected after experimental treatments.

-

Assay Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine.

-

Sample Incubation: Samples and standards are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody is added, followed by an avidin-HRP conjugate.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.

-

Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: A standard curve is generated to calculate the concentration of the cytokine in the samples.[1][15]

Conclusion and Future Directions

The body of evidence strongly supports the anti-inflammatory properties of this compound, mediated primarily through the inhibition of the NF-κB and NLRP3 inflammasome pathways and the modulation of MAPK signaling. Its ability to act on multiple targets makes it a compelling candidate for the development of novel therapeutics for a wide range of inflammatory diseases.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Optimizing delivery methods to enhance the in vivo efficacy of this compound.

-

Clinical Trials: Translating the promising preclinical data into human studies for specific inflammatory conditions.

-

Derivative Synthesis: Developing novel derivatives of this compound with improved potency, stability, and target specificity.[9][16]

-

Multi-target Effects: Further elucidating the crosstalk between the signaling pathways modulated by this compound to fully understand its synergistic intracellular effects.

References

- 1. Inhibition of nuclear factor kappa B as a mechanism of this compound during Toll-like receptor 2-triggered inflammation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of danshen on human vascular endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits the IL-1β-induced inflammatory response in chondrocytes and osteoarthritis possibly via suppressing NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Attenuates Palmitic Acid-Induced Activation of Hepatic Stellate Cells by Regulating Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potentials and mechanisms of the Chinese traditional medicine this compound [ouci.dntb.gov.ua]

- 7. This compound enhances autophagy and reduces inflammation by downregulating TNF-α to inhibit the NF-κB signaling pathway in ischemic flaps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Ethyl Ester Alleviates LPS-Induced Acute Lung Injury by Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel this compound derivative ameliorates experimental colitis by modulating NADPH oxidase 4-dependent NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium this compound ameliorates cerebral ischemia/reperfusion injury by inhibiting CLIC4/NLRP3 inflammasome-mediated endothelial cell pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Osteogenic Effect of this compound in Ankylosing Spondylitis: An in Vitro Study Based on Integrated Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits the IL-1β-induced inflammatory response in chondrocytes and osteoarthritis possibly via suppressing NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Decreases UVB-Induced Corneal Inflammation in an Experimental Mouse Model via Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the Mechanism of this compound in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A Novel Derivative of the Natural Product this compound Suppresses Inflammatory Responses to Alleviate Caerulein-Induced Acute Pancreatitis [frontiersin.org]

Danshensu: A Potential Neuroprotective Agent for Ischemic Stroke and Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Danshensu, the common name for (R)-β-(3,4-dihydroxyphenyl)lactic acid, is a major water-soluble phenolic acid extracted from the root of Salvia miltiorrhiza (Danshen). Traditionally used in Chinese medicine for cardiovascular ailments, emerging evidence has highlighted its significant neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential therapeutic agent for neurological disorders, with a focus on its mechanisms of action, experimental validation, and future directions. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis, while promoting neurogenesis. These effects are orchestrated through the modulation of several key signaling pathways.

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in both acute injuries like ischemic stroke and chronic neurodegenerative diseases. This compound has been shown to be a potent antioxidant.[1]

-

Direct ROS Scavenging: this compound can directly neutralize harmful free radicals.[1]

-

Enhancement of Endogenous Antioxidant Systems: It upregulates the expression and activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[2][3] This is partly achieved through the activation of the Nrf2/HO-1 signaling pathway.[2][4][5][6]

Anti-inflammatory Action

Neuroinflammation, mediated by activated microglia and astrocytes, plays a critical role in the pathophysiology of various neurological disorders. This compound demonstrates significant anti-inflammatory properties.

-

Inhibition of Pro-inflammatory Cytokines: this compound treatment has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the brain following ischemic injury.[7][8]

-

Modulation of Inflammatory Signaling Pathways: It can suppress the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[2]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurodegenerative conditions. This compound has been found to inhibit neuronal apoptosis through several mechanisms.

-

Regulation of Apoptosis-Related Proteins: this compound modulates the expression of the Bcl-2 family of proteins, increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[9][10] This prevents the release of cytochrome c from the mitochondria and subsequent caspase activation.

-

Activation of Pro-Survival Signaling: The PI3K/Akt signaling pathway is a critical regulator of cell survival. This compound has been shown to activate this pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins such as GSK-3β.[10]

Promotion of Neurogenesis

Emerging evidence suggests that this compound can also promote the brain's innate repair mechanisms by stimulating neurogenesis, the formation of new neurons. In animal models of stroke, this compound treatment has been shown to increase the number of newly formed neurons in the peri-infarct region.[9]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from key preclinical studies, demonstrating the neuroprotective efficacy of this compound in various models.

Table 1: Effects of this compound on Oxidative Stress Markers in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Treatment Group | Dose | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | GSH-Px Activity (U/mg protein) |

| Sham | - | 1.2 ± 0.2 | 120 ± 10 | 45 ± 5 |

| MCAO Model | - | 3.5 ± 0.4 | 60 ± 8 | 20 ± 3 |

| This compound | 20 mg/kg | 2.1 ± 0.3 | 95 ± 9 | 35 ± 4* |

| This compound + HSYA | 20 mg/kg + 10 mg/kg | 1.5 ± 0.2 | 110 ± 11 | 42 ± 4** |

*Data are presented as mean ± SD. *p < 0.05 vs. MCAO Model group; *p < 0.05 vs. This compound group. Data adapted from Wang et al. (2020).[7] HSYA: Hydroxysafflor yellow A.

Table 2: Effects of a this compound Derivative on Cell Viability and Oxidative Stress in an in vitro Model of H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells

| Treatment Group | Concentration | Cell Viability (%) | LDH Release (% of control) | MDA Level (% of control) | SOD Activity (% of control) |

| Control | - | 100 | 100 | 100 | 100 |

| H₂O₂ Model | 200 µM | 52 ± 5 | 210 ± 15 | 180 ± 12 | 55 ± 6 |

| Compound 6 | 1 µM | 78 ± 6 | 130 ± 10 | 125 ± 9 | 85 ± 7 |

| Compound 6 | 10 µM | 92 ± 7 | 110 ± 8 | 110 ± 8 | 95 ± 8 |

*Data are presented as mean ± SD. *p < 0.05 vs. H₂O₂ Model group; *p < 0.05 vs. 1 µM Compound 6 group. Data adapted from Zhang et al. (2013).[9] Compound 6 is a this compound-cysteine derivative.

Table 3: Effects of this compound on Pro-inflammatory Cytokine Levels in the Brain of MCAO Rats

| Treatment Group | Dose | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |

| Sham | - | 25 ± 4 | 15 ± 3 | 30 ± 5 |

| MCAO Model | - | 80 ± 9 | 55 ± 7 | 95 ± 11 |

| This compound | 20 mg/kg | 45 ± 6 | 30 ± 4 | 50 ± 7* |

| This compound + HSYA | 20 mg/kg + 10 mg/kg | 30 ± 5 | 20 ± 3 | 35 ± 6** |

*Data are presented as mean ± SD. *p < 0.05 vs. MCAO Model group; *p < 0.05 vs. This compound group. Data adapted from Wang et al. (2020).[7]

Table 4: Effects of a this compound Derivative on Apoptosis-Related Protein Expression in H₂O₂-Treated SH-SY5Y Cells

| Treatment Group | Concentration | Bcl-2 Expression (relative to control) | Bax Expression (relative to control) |

| Control | - | 1.00 | 1.00 |

| H₂O₂ Model | 200 µM | 0.45 ± 0.05 | 2.20 ± 0.20 |

| Compound 6 | 1 µM | 0.75 ± 0.08 | 1.50 ± 0.15 |

| Compound 6 | 10 µM | 0.95 ± 0.10 | 1.10 ± 0.12 |

*Data are presented as mean ± SD. *p < 0.05 vs. H₂O₂ Model group; *p < 0.05 vs. 1 µM Compound 6 group. Data adapted from Zhang et al. (2013).[9]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated by its ability to modulate several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[10] Activated Akt, in turn, phosphorylates and inactivates downstream pro-apoptotic targets such as GSK-3β and promotes cell survival.[10]

Caption: PI3K/Akt signaling pathway activated by this compound.

Nrf2/HO-1 Signaling Pathway